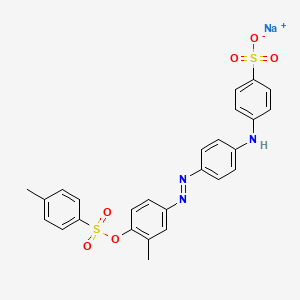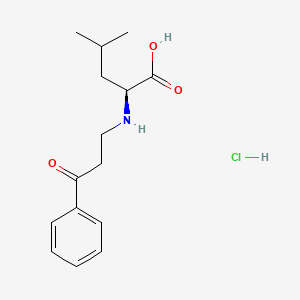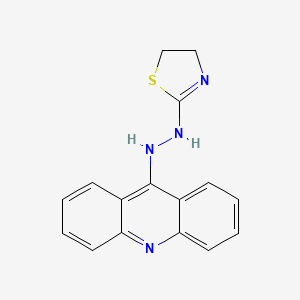
9(10H)-Acridinone, (4,5-dihydro-2-thiazolyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9(10H)-Acridinone, (4,5-dihydro-2-thiazolyl)hydrazone is a compound that belongs to the class of acridinone derivatives Acridinones are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9(10H)-Acridinone, (4,5-dihydro-2-thiazolyl)hydrazone typically involves the condensation of 9(10H)-acridinone with (4,5-dihydro-2-thiazolyl)hydrazine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity. The reaction can be summarized as follows:
Starting Materials: 9(10H)-acridinone and (4,5-dihydro-2-thiazolyl)hydrazine.
Catalyst: Commonly used catalysts include acids or bases.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
9(10H)-Acridinone, (4,5-dihydro-2-thiazolyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield acridinone oxides, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
9(10H)-Acridinone, (4,5-dihydro-2-thiazolyl)hydrazone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activities and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 9(10H)-Acridinone, (4,5-dihydro-2-thiazolyl)hydrazone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, DNA, or cellular receptors.
Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acridine Derivatives: Compounds like acridine orange and acriflavine.
Thiazole Derivatives: Compounds such as thiazole orange and thiazole blue.
Uniqueness
9(10H)-Acridinone, (4,5-dihydro-2-thiazolyl)hydrazone is unique due to its combined acridinone and thiazole moieties, which confer distinct biological activities and chemical properties
Eigenschaften
CAS-Nummer |
92637-99-5 |
|---|---|
Molekularformel |
C16H14N4S |
Molekulargewicht |
294.4 g/mol |
IUPAC-Name |
1-acridin-9-yl-2-(4,5-dihydro-1,3-thiazol-2-yl)hydrazine |
InChI |
InChI=1S/C16H14N4S/c1-3-7-13-11(5-1)15(19-20-16-17-9-10-21-16)12-6-2-4-8-14(12)18-13/h1-8H,9-10H2,(H,17,20)(H,18,19) |
InChI-Schlüssel |
QMIGRZNKYXWKLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CSC(=N1)NNC2=C3C=CC=CC3=NC4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




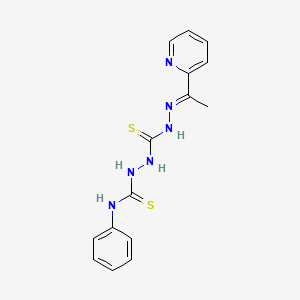

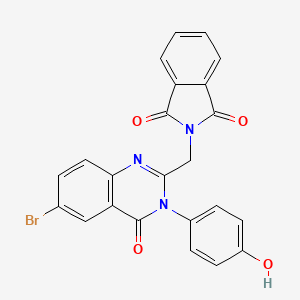

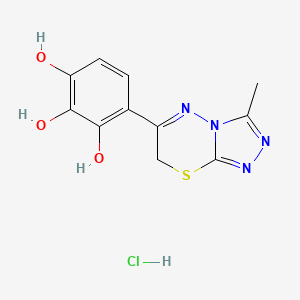

![2,6,7-Trioxa-1-phosphabicyclo[2.2.2]octane1-oxide](/img/structure/B12697370.png)

